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Compound of Interest |

(2-Propoxypropyl)amine
Compound Name:
hydrochloride
CAS No.: 883533-22-0
Cat. No.: B3021632

Executive Summary & Compound Identity

(2-Propoxypropyl)amine hydrochloride is a primary amine salt featuring a propyl ether
linkage on the beta-carbon relative to the amine group. This structural motif imparts unique
amphiphilic properties—combining the high water solubility typical of amine salts with increased
lipophilicity from the propoxy chain compared to simple alkyl amines.

This guide provides a predicted solubility profile based on structural analogs (e.g., 2-methoxy-
1-propanamine hydrochloride) and details the standard operating procedures (SOPSs) required
to empirically validate these values for drug development and synthesis optimization.

Chemical Identity
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Property Detail

Chemical Name (2-Propoxypropyl)amine hydrochloride

CAS Number 883533-22-0

Molecular Formula CeH1sNOJ[1][2] - HCI

Molecular Weight 153.65 g/mol (Salt) / 117.19 g/mol (Free Base)
Physical State White to off-white hygroscopic crystalline solid
Structure CH3-CH(O-CH2-CH2-CHs)-CH2-NH2 - HCI

Solubility Data Profile (Predicted)

Note: The values below are estimated based on Structure-Property Relationships (SPR) of
homologous ether-amine salts. Empirical validation using Protocol A (Section 3) is required for
regulatory submission.

Table 1: Estimated Saturation Solubility at 25°C
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Solvent System

Predicted Solubility
(mg/mL)

Classification

Mechanistic
Rationale

Water (pH 7.0)

> 500 mg/mL

Freely Soluble

lonic dissociation of
HCI salt; H-bonding at

ether oxygen.

Methanol

> 200 mg/mL

Freely Soluble

High dielectric
constant supports ion
separation; favorable

solvation.

Ethanol

> 100 mg/mL

Soluble

Good solubility,
though slightly
reduced compared to
MeOH due to alkyl

chain length.

Dichloromethane
(DCM)

10 - 50 mg/mL

Sparingly Soluble

Soluble via ion-pairing
mechanisms; useful
for extraction from

aqueous phases.

Acetone

<10 mg/mL

Slightly Soluble

Poor solvation of
chloride ions; potential

for oiling out.

Hexane / Heptane

< 0.1 mg/mL

Insoluble

Non-polar solvent
cannot overcome
crystal lattice energy
of the salt.

Table 2: pH-Dependent Solubility Behavior

© 2026 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

pH Condition State Solubility Trend

High. Fully ionized form
pH1.0-6.0 Cationic (R-NHs™") dissolves readily in aqueous
media.

Variable. Solubility decreases
pH7.0-9.0 Equilibrium as pH approaches pKa (~9.5 -
10.0).

Low (Phase Separation). The
pH > 10.0 Neutral (R-NH2) free base is likely a liquid oil
that separates from water.

Experimental Protocols for Solubility Determination

As a Senior Scientist, | recommend the following self-validating protocols to establish the exact
solubility profile. These methods account for the hygroscopic nature of amine salts, which can

skew gravimetric results.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Standard: OECD Guideline 105
Objective: Determine the thermodynamic saturation solubility in water and organic solvents.
e Preparation: Weigh ~100 mg of (2-Propoxypropyl)amine HCI into a 4 mL glass vial.
» Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, PBS, Ethanol).
o Equilibration:
o Seal the vial tightly (Parafilm over cap) to prevent solvent evaporation.
o Agitate at 25°C * 0.5°C for 24 hours using an orbital shaker (200 rpm).

o Check: If the solid dissolves completely, add more solid until a suspension persists.
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o Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45
um PVDF syringe filter (pre-saturated).

¢ Quantification:
o Dilute the supernatant with Mobile Phase.

o Analyze via HPLC-UV (low wavelength ~210 nm due to lack of chromophore) or LC-
MS/CAD (Charged Aerosol Detector).

o Alternative: For non-chromophoric salts, use Gravimetric Analysis (evaporate solvent and
weigh residue), correcting for residual solvent water content.

Protocol B: pH-Solubility Profiling (Potentiometric
Titration)

Objective: Determine the intrinsic solubility (

) of the free base and the solubility product (
) of the salt.

 Dissolution: Dissolve 10 mg of the salt in 10 mL of 0.1 M HCI (fully protonated start).
« Titration: Titrate with 0.1 M NaOH standardized solution while monitoring pH.
o Detection: Monitor turbidity (via UV-Vis probe at 500 nm) or Tyndall effect.

o Onset of Precipitation: The pH at which the solution becomes cloudy indicates the limit of
solubility for the free base species.

Mechanistic Analysis & Visualization
Solubility Equilibrium Workflow

The following diagram illustrates the dynamic equilibrium between the solid salt, the dissolved
ions, and the pH-dependent free base formation.
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Caption: Figure 1: Solubility equilibrium showing the transition from solid salt to dissolved ions
and the pH-dependent shift to the lipophilic free base.

Structural Impact on Solubility

+ Ether Oxygen Effect: The propoxy ether oxygen acts as a hydrogen bond acceptor. This
increases water solubility compared to a pure alkyl chain (e.g., hexylamine) by disrupting the
hydrophobic hydration shell.

+ Chloride Counterion: The chloride ion is a "structure-breaker" in water, facilitating the
dissolution of the cationic amine.

» Hygroscopicity: The combination of the charged ammonium center and the ether oxygen
makes the solid highly hygroscopic.

o Critical Handling Note: Weighing must be performed in a humidity-controlled environment
(< 30% RH) or a glovebox to prevent mass errors due to water uptake.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Solubility Profiling of (2-Propoxypropyl)amine
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021632#2-propoxypropyl-amine-hydrochloride-
solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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